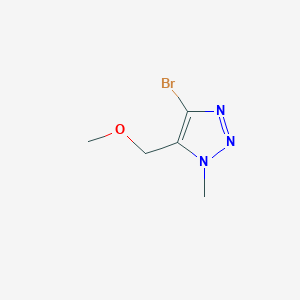

4-Bromo-5-(methoxymethyl)-1-methyltriazole

Description

BenchChem offers high-quality 4-Bromo-5-(methoxymethyl)-1-methyltriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-(methoxymethyl)-1-methyltriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(methoxymethyl)-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-9-4(3-10-2)5(6)7-8-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXOZLLKWIRMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromo-5-(methoxymethyl)-1-methyltriazole safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-bromo-5-(methoxymethyl)-1-methyltriazole

Section 1: A Proactive Approach to Hazard Identification

For novel or specialized research chemicals like 4-bromo-5-(methoxymethyl)-1-methyltriazole, a proactive safety assessment is paramount. Instead of relying on a non-existent, specific datasheet, we can predict the toxicological and reactivity profile with a high degree of confidence by examining its constituent parts: the brominated triazole core and the methoxymethyl (MOM) ether side-chain.

Chemical Identity

-

Chemical Name: 4-bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole

-

Molecular Formula: C₅H₈BrN₃O

-

Molecular Weight: 206.04 g/mol

-

CAS Number: 1433393-95-5

-

Chemical Structure:

Structural Hazard Deconstruction

The primary hazards associated with this molecule can be inferred from two key structural motifs.

-

The Brominated Triazole Core: The 1,2,3-triazole ring system is a common scaffold in pharmaceuticals and agrochemicals. The presence of a bromine atom on this heterocyclic ring suggests several potential hazards based on analogous compounds like 4,5-dibromo-1H-1,2,3-triazole and 3,5-dibromo-1H-1,2,4-triazole.[1][2]

-

Toxicity: Brominated heterocyclic compounds may be harmful if swallowed or in contact with skin.[1][3] Triazole derivatives, in general, can exhibit a range of biological activities, and some have been associated with developmental or reproductive effects and may cause liver damage with prolonged exposure.[4][5] As a class, they can also cause skin, eye, and respiratory irritation.[6][7]

-

Hazardous Combustion Products: In a fire, the presence of bromine and nitrogen guarantees the formation of highly toxic and corrosive decomposition products, including hydrogen bromide (HBr), nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

-

-

The Methoxymethyl (MOM) Ether Moiety: The methoxymethyl group is a common acetal-type protecting group in organic synthesis.[8]

-

Reactivity & Instability: While generally stable, MOM ethers are susceptible to cleavage under acidic conditions, including on the surface of silica gel during chromatography.[9] This cleavage would release methanol and formaldehyde, the latter of which is a known carcinogen.[10]

-

Precursor Hazards: The reagent often used to install this group, chloromethyl methyl ether (MOMCl), is a potent carcinogen.[8][11][12] While not present in the final product, this underscores the potential for hazardous impurities if the synthesis is not rigorously controlled and purified.

-

Anticipated Hazard Profile Summary

Based on the structural analysis, a presumptive hazard classification under the Globally Harmonized System (GHS) is provided below. This should be treated as a conservative working hypothesis.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[13][14] |

| Acute Toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin.[1][3] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[2][6][14] |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[6][13][14][15] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[14] |

| Reproductive Toxicity (Suspected) | Category 2 | Health Hazard | Warning | H361: Suspected of damaging fertility or the unborn child. |

Section 2: Exposure Controls & Personal Protection

A multi-layered approach, beginning with the most effective measures, is essential to minimize exposure. This is known as the Hierarchy of Controls.

The Hierarchy of Controls Workflow

The following diagram illustrates the decision-making process for implementing safety controls, from most effective (elimination, which is not applicable here) to least effective (PPE).

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls

-

Primary Containment: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][16]

-

Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all process; it must be tailored to the specific task and associated risks.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[15][16] A full-face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of larger volumes or when working with the material under pressure or heat.

-

Skin Protection:

-

Gloves: Use nitrile gloves with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider using thicker gloves or double-gloving. Contaminated gloves must be removed and disposed of properly, and hands should be washed immediately.[17]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned.

-

-

Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[16][17]

Section 3: Safe Handling & Storage Protocols

Adherence to standardized protocols is critical for ensuring reproducible science and personnel safety.

Prudent Laboratory Practices for Handling

-

Avoid Formation of Dust and Aerosols: Handle the solid material carefully to avoid creating dust.[17]

-

Contamination Avoidance: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling, even if gloves were worn.[14]

-

Static Discharge: Take precautionary measures against static discharges, especially when handling the compound in the presence of flammable solvents.[3]

Experimental Workflow: Preparing a 100 mM Stock Solution in DMSO

This protocol is designed to be self-validating by incorporating safety checks at each critical step.

Caption: A safe workflow for preparing a chemical stock solution.

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][16]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][3][16] The MOM ether linkage is particularly sensitive to acids.[9]

-

Ignition Sources: Store away from heat, sparks, and open flames.[3][18]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][15]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[16][17]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or seek medical attention immediately.[16][17]

Accidental Release Measures

-

Small Spills (Solid): Wearing appropriate PPE, gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

-

Small Spills (Liquid): Absorb with an inert, non-combustible material (e.g., sand, vermiculite), and place in a sealed, labeled container for disposal.

-

General: Ensure adequate ventilation. Prevent entry into waterways, sewers, or basements.[13]

Section 5: Disposal Considerations

-

Waste Disposal: Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain.[13]

-

Contaminated Packaging: Empty containers retain product residue and can be hazardous. Dispose of them in the same manner as the product itself.

References

- Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Cole-Parmer.

- Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Environmental Health Perspectives.

- Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.

- Methoxymethyl ether. Wikipedia.

- A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. ResearchGate.

- SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.

- alcohol - Organic Syntheses Procedure. Organic Syntheses.

- SAFETY DATA SHEET - 1-Methyl-1,2,4-triazole. Fisher Scientific.

- SAFETY DATA SHEET - N-Methylformamide. Fisher Scientific.

- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.

- MATERIAL SAFETY DATA SHEET - n-Butanol.

- Safety data sheet - Kauramin® LowPCF Impregnating Resin 791. BASF.

- SAFETY DATA SHEET - Unnamed Product. Sigma-Aldrich.

- Alkoxymethyl Ethers. Thieme Chemistry.

- 4,5-DIBROMO-1H-1,2,3-TRIAZOLE Safety Data Sheets. Echemi.

- Safety Data Sheet. TargetMol.

- Safety Data Sheet - 3-Bromo-5-methoxy-1-methyl-1H-indazole. CymitQuimica.

- Triazole – Knowledge and References. Taylor & Francis.

- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole. TCI Chemicals.

- 4-Amino-4H-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology.

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. download.basf.com [download.basf.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. targetmol.com [targetmol.com]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

A Technical Guide to Sourcing and Qualifying 4-Bromo-5-(methoxymethyl)-1-methyltriazole for Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with an in-depth framework for sourcing and qualifying the pharmaceutical intermediate 4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole (CAS No. 1433393-93-5). Given the specialized nature of this molecule, this document emphasizes the critical importance of a robust supplier qualification strategy, moving beyond simple procurement to ensure quality, reproducibility, and regulatory alignment in pharmaceutical development.

Introduction: The Significance of 4-Bromo-5-(methoxymethyl)-1-methyltriazole

4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole is a substituted triazole heterocyclic compound. Molecules within this class are of significant interest in medicinal chemistry, often serving as crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The specific arrangement of the bromo, methoxymethyl, and N-methyl groups provides distinct steric and electronic properties, making it a valuable synthon for constructing more complex molecular architectures.

The quality of such a foundational intermediate has a direct and profound impact on the entire drug development pipeline. The purity profile, consistency, and scalability of the intermediate supply chain directly influence the process reproducibility, impurity formation pathways, and ultimately, the critical quality attributes (CQAs) of the final API.[1] Therefore, sourcing this material is not a simple transaction but a critical scientific and logistical undertaking.

Section 1: The Imperative of Supplier Qualification for Niche Intermediates

In the pharmaceutical industry, the process of vetting and approving suppliers is known as supplier qualification.[2] This systematic evaluation ensures that a supplier can consistently meet defined quality requirements and regulatory standards.[3][4] For a specialized intermediate like 4-Bromo-5-(methoxymethyl)-1-methyltriazole, which may not be readily available from large commercial catalogs, the qualification process is even more critical. It mitigates risks associated with inconsistent quality, supply chain disruptions, and regulatory non-compliance.[2]

The foundation of modern pharmaceutical quality is built upon frameworks established by the International Council for Harmonisation (ICH). According to ICH Q7, manufacturing steps for "defined intermediates" must follow Good Manufacturing Practice (GMP) principles, ensuring a controlled production environment and complete traceability.[1] Furthermore, ICH Q11 emphasizes that the quality of starting materials and intermediates directly influences the CQAs of the final drug substance.[1] A reliable supplier becomes a partner in ensuring this quality continuum.

A risk-based approach is central to this process. The criticality of the intermediate dictates the stringency of the qualification.[2] For a key building block, a comprehensive evaluation of the supplier's technical capabilities, quality management system (QMS), and supply chain integrity is non-negotiable.

Caption: A risk-based workflow for qualifying suppliers of critical pharmaceutical intermediates.

Section 2: Core Evaluation Criteria for Supplier Selection

A multi-faceted evaluation is necessary to build confidence in a potential supplier. This process should be systematic and thoroughly documented.

Manufacturing and Technical Capabilities

For a non-commodity chemical, the supplier is often the manufacturer or a custom synthesis organization (CSO). It is essential to verify their technical expertise.

-

Synthesis Route Transparency: The supplier should be able to provide a clear, albeit non-proprietary, overview of the synthetic route. This allows for an assessment of potential impurities and by-products.

-

Process Control: Inquire about their adherence to standardized manufacturing processes and their system for process change control.[5] Consistent manufacturing is key to batch-to-batch reproducibility.[5]

-

Scalability: Can the supplier move from gram-scale research quantities to kilogram-scale pilot or production quantities if the project advances?

Quality Systems and Regulatory Compliance

A robust Quality Management System (QMS) is the hallmark of a reliable supplier.

-

Certifications and Compliance: While full GMP certification may not always be required for early-stage intermediates, evidence of a strong quality system (such as ISO 9001) is a positive indicator.[6]

-

Documentation Practices: The supplier must provide comprehensive and accurate documentation for every batch.[5] This includes:

-

Certificate of Analysis (CoA): The CoA should detail the specific tests performed, the acceptance criteria (specifications), and the actual results for the batch.

-

Safety Data Sheet (SDS): A comprehensive SDS is required for safe handling and transport.

-

-

Change Control: A formal change control system ensures that any modifications to the manufacturing process are documented, evaluated, and communicated.[1]

Analytical Expertise

The supplier's ability to characterize their product is as important as their ability to synthesize it. They should have access to and proficiency with modern analytical techniques.[5]

-

Structural Confirmation: Methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical identity.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods for determining purity and identifying impurities.

Section 3: Protocol for In-House Analytical Verification

Upon receiving a sample or the first order of 4-Bromo-5-(methoxymethyl)-1-methyltriazole, it is imperative to perform independent analytical verification. Do not rely solely on the supplier's CoA. This step validates the supplier's quality claims and ensures the material is fit for purpose.

Step-by-Step Verification Protocol:

-

Documentation Review: Compare the received CoA with the pre-agreed specifications. Check for completeness and clarity.

-

Identity Confirmation:

-

Acquire a ¹H NMR spectrum. The proton signals, chemical shifts, and integration values should be consistent with the structure of 4-Bromo-5-(methoxymethyl)-1-methyltriazole.

-

Obtain a Mass Spectrum to confirm the molecular weight (192.01 g/mol for C₄H₆BrN₃O) and isotopic pattern characteristic of a monobrominated compound.

-

-

Purity Analysis:

-

Develop an HPLC method to determine the purity (e.g., as a percentage area of the main peak). This method can also serve to quantify any detectable impurities.

-

-

Material Appearance and Solubility: Record the physical appearance (e.g., color, form) and confirm its solubility in relevant laboratory solvents.

-

Record Keeping: Meticulously document all in-house analytical results and compare them against the supplier's CoA. Any significant discrepancy warrants immediate communication with the supplier.

Caption: A standard workflow for the in-house quality control and verification of a received pharmaceutical intermediate.

Section 4: Potential Supplier Landscape

Identifying off-the-shelf suppliers for 4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole is challenging, as it is a highly specialized intermediate rather than a bulk commodity. Researchers will likely need to engage with companies that fall into the following categories. The table below provides a representative list of such companies that specialize in pharmaceutical intermediates and custom synthesis, who would be appropriate starting points for an inquiry.

| Supplier Category | Company Examples | Key Attributes |

| Custom Synthesis & CROs/CMOs | NSJ Prayog Life Science[7], J&W Pharmlab[8] | Expertise in multi-step organic synthesis, process development, and manufacturing under stringent quality controls. Ideal for non-catalog items. |

| Specialty Chemical Suppliers | Arborpharmchem[9], PVR Life Sciences[10] | Offer a wide range of pharmaceutical intermediates and building blocks; may offer custom synthesis on request for related structures. |

| Global Chemical Distributors | Sigma-Aldrich (Merck)[11], CymitQuimica[12] | Extensive catalogs of research chemicals. While they may not list this exact compound, they often supply related triazoles or starting materials. |

Note: This list is for illustrative purposes. A direct inquiry with these and similar companies is required to confirm their capability to synthesize this specific compound.

Conclusion

Sourcing 4-Bromo-5-(methoxymethyl)-1-methyltriazole for pharmaceutical R&D is a process that demands scientific diligence and a strategic approach to supplier management. The quality and reliability of this intermediate will have cascading effects on research timelines, development costs, and the integrity of the final product. By implementing a rigorous supplier qualification framework—encompassing technical evaluation, quality system audits, and independent analytical verification—research organizations can build a secure and high-quality supply chain. This foundation is essential for navigating the complex path from discovery to clinical application with confidence and reproducibility.

References

- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Self-published.

- Flarer S.p.A. (n.d.). The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. Flarer.

- Zamann Pharma Support GmbH. (n.d.). Supplier Qualification in Pharma. Zamann Pharma Support GmbH.

- Pharmarecipere. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Pharmarecipere.

- Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.

- QCADVISOR. (2025, June 19). Supplier Qualification: Definition, Process, Steps and Guidelines. QCADVISOR.

- United States Pharmacopeia. (n.d.).

- Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.

- Quality Forward. (2025, May 14).

- Amerigo Scientific. (n.d.). 4-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine. Amerigo Scientific.

- World Health Organization (WHO). (n.d.).

- Sigma-Aldrich. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. Sigma-Aldrich.

- Arborpharmchem. (n.d.). Cas No. 13273-53-5 4-Bromo-1-methyl-1H-1,2,3-triazole. Arborpharmchem.

- CymitQuimica. (n.d.). 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole. CymitQuimica.

- NSJ Prayog Life Science. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. nsjprayoglife.com.

- BLD Pharm. (n.d.). 4-Bromo-5-methyl-1H-1,2,3-triazole. BLD Pharm.

- ChemicalBook. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. ChemicalBook.

-

J&W Pharmlab. (n.d.). 4-Bromo-1-methyl-1H-[1][2][3]triazole. J&W Pharmlab.

- Al-Mokhanam, A. S., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.

- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- IndiaMART. (n.d.). 4-Bromo-1-Methyl-1H- 123 Triazole. IndiaMART.

- Home Sunshine Pharma. (n.d.). Quinine Dihydrochloride CAS 60-93-5. Home Sunshine Pharma.

- Liu, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. Supplier Qualification in Pharma - Zamann Pharma Support GmbH [zamann-pharma.com]

- 3. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality - Flarer [flarer.ch]

- 4. Supplier Qualification: Definition, Process, Steps and Guidelines - QCADVISOR [qcadvisor.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. qualityfwd.com [qualityfwd.com]

- 7. prayoglife.com [prayoglife.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. m.indiamart.com [m.indiamart.com]

- 11. 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole AldrichCPR 1210892-10-6 [sigmaaldrich.com]

- 12. 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 4-Bromo-1-methyl-1,2,3-triazole

Executive Summary

The functionalization of 1,2,3-triazoles is a critical workflow in medicinal chemistry due to the moiety's role as a bioisostere for amide bonds. However, 4-bromo-1-methyl-1,2,3-triazole presents a distinct catalytic challenge: while the C-Br bond is electronically activated for oxidative addition, the proximal nitrogen atoms (N2 and N3) act as potent Lewis bases. These nitrogens can coordinate to the Palladium center, displacing labile ligands and forming unreactive "off-cycle" resting states (Catalyst Poisoning).

This Application Note provides a validated protocol to overcome this inhibition using bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) . We detail a robust method using XPhos Pd G2 that consistently delivers >85% yields, contrasting it with traditional phosphine systems.

Mechanistic Insight: The "Azole Effect"

To optimize this reaction, one must understand why standard conditions (e.g., Pd(PPh

The Coordination Trap

In a standard Suzuki cycle, the rate-limiting step for electron-deficient halides is typically Transmetallation . However, for 1,2,3-triazoles, the challenge is maintaining the active catalyst species.

-

Oxidative Addition (Fast): The electron-poor nature of the triazole ring facilitates rapid insertion of Pd(0) into the C-Br bond.

-

Inhibition (The Trap): The resulting Pd(II) species is Lewis acidic. The N2 or N3 atoms of the triazole (or the product) bind tightly to the Pd, forming a stable square-planar complex that resists transmetallation with the boronic acid.

-

The Solution: Ligands with significant steric bulk (e.g., XPhos , SPhos ) create a "protective shell" around the Pd center, sterically precluding the approach of the triazole nitrogen lone pairs while still allowing the approach of the flat boronic acid for transmetallation.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the specific point of inhibition managed by this protocol.

Caption: Figure 1. The Catalytic Cycle highlighting the "Off-Cycle Trap" caused by nitrogen coordination, which is prevented by steric bulk in the optimized pathway (Green).

Experimental Protocols

Protocol A: The "Gold Standard" (High Difficulty/High Value)

Recommended for scale-up, expensive boronic acids, or when standard methods fail.

Rationale: Uses XPhos Pd G2 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species even at lower temperatures. Potassium Phosphate is used as the base to minimize hydrolytic deboronation of the coupling partner.

| Component | Equivalents/Conc. | Role |

| Substrate | 1.0 equiv | 4-bromo-1-methyl-1,2,3-triazole |

| Boronic Acid | 1.2 - 1.5 equiv | Coupling partner |

| Catalyst | 2 - 4 mol% | XPhos Pd G2 (Precatalyst) |

| Base | 2.0 - 3.0 equiv | K |

| Solvent | 0.2 M | 1,4-Dioxane : Water (4:1) |

| Temp/Time | 80°C / 2-4 hrs | Mild heating prevents decomposition |

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the triazole substrate (1.0 equiv), boronic acid (1.2 equiv), K

PO -

Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).

-

Reaction: Place in a pre-heated block at 80°C. Stir vigorously (>800 rpm) to ensure biphasic mixing.

-

Monitoring: Monitor by LCMS at 2 hours.

-

If conversion <50%: Add 1 mol% additional catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Protocol B: The "Economy" Method (Standard Substrates)

Recommended for initial screening or simple aryl boronic acids.

Rationale: Uses Pd(dppf)Cl

-

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) -

Base: Cs

CO -

Solvent: Toluene : Ethanol : Water (4:2:1)

-

Temp: 90-100°C

Optimization & Troubleshooting Data

The following table summarizes the impact of variable changes on the coupling of 4-bromo-1-methyltriazole with 4-methoxyphenylboronic acid (Model System).

| Variable | Condition | Yield (LCMS) | Observation |

| Ligand | PPh | 35% | Significant starting material remaining; catalyst poisoning. |

| Ligand | XPhos (G2) | 98% | Full conversion < 2 hrs. Clean profile. |

| Ligand | SPhos (G2) | 92% | Excellent alternative; slightly slower than XPhos. |

| Base | Na | 60% | Slower transmetallation; some protodeboronation observed. |

| Base | K | 95% | Optimal buffering range for triazoles. |

| Solvent | DMF (Anhydrous) | 40% | Poor turnover; Suzuki requires water for boronate activation. |

Workflow Visualization

Caption: Figure 2. Standard operational workflow for coupling 4-bromo-1-methyltriazole.

Safety & Handling

-

Energetic Warning: While 4-bromo-1-methyltriazole is generally stable, low molecular weight triazoles can possess energetic properties. Avoid concentrating reaction mixtures to dryness with excessive heat (>50°C) if the product stability is unknown.

-

Palladium Residues: Pd species can bind to the nitrogen-rich product. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final compound is free of heavy metals for biological testing.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Choy, P. Y., et al. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 4-Halo-1,2,3-triazoles. Organic Letters, 13(10), 2622–2625. Link

-

Gribkov, D. V., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(25), 5267–5270. Link

-

Sigma-Aldrich. XPhos Pd G2 Product Information & Application Guide. Link

Application Notes and Protocols: Deprotection of the Methoxymethyl (MOM) Group on the 1,2,3-Triazole Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The methoxymethyl (MOM) group is a crucial acetal-based protecting group for nitrogen atoms within heterocyclic systems, including the robust 1,2,3-triazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Its installation imparts stability under a range of synthetic conditions, particularly those involving strong bases and organometallic reagents. However, the efficient and selective cleavage of the N-MOM group is a critical final step in many synthetic routes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the MOM group from a 1,2,3-triazole nitrogen. It delves into the underlying mechanistic principles, offers a comparative analysis of various deprotection strategies, and presents detailed, field-tested protocols.

Introduction: The Role of the MOM Group in Triazole Synthesis

The 1,2,3-triazole moiety, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone in modern drug discovery.[1][2] Protecting the nitrogen atoms of the triazole ring is often necessary to prevent undesirable side reactions during subsequent molecular elaborations. The MOM group is an excellent choice for this purpose due to its ease of introduction and general stability.[3][4][5] It is stable to a variety of reagents, including strong bases, hydrides, and many organometallics, making it compatible with a wide array of synthetic transformations.[6][7] The removal of the MOM group is typically accomplished under acidic conditions, regenerating the N-H triazole.

Mechanistic Insight into MOM Deprotection

The standard method for MOM group removal is acidic hydrolysis.[8] The mechanism hinges on the lability of the acetal functional group in the presence of an acid.

Acid-Catalyzed Deprotection Pathway

The process is initiated by the protonation of one of the oxygen atoms of the MOM group, typically the ether-like oxygen, which is more basic. This protonation event transforms the methoxy group into a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This cation is then readily attacked by water or another nucleophile present in the reaction medium. The resulting hemiaminal intermediate is unstable and collapses, releasing the deprotected triazole and formaldehyde.

Caption: Acid-catalyzed deprotection of an N-MOM group.

Key Considerations for Deprotecting N-MOM on 1,2,3-Triazoles

While the general mechanism is straightforward, the specific substrate and the presence of other functional groups dictate the optimal choice of reagents and conditions. The 1,2,3-triazole ring itself is generally stable to a wide range of acidic conditions. However, other acid-labile protecting groups or functionalities within the molecule may be compromised.

-

Acid Strength and Concentration: The rate of deprotection is dependent on the acidity of the medium. Stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will effect cleavage more rapidly than weaker acids like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS). The choice of acid can be critical for achieving selectivity. For instance, a MOM group might be cleaved in the presence of a more robust protecting group like a p-methoxybenzyl (PMB) group by careful selection of the acidic reagent.[8]

-

Solvent System: The reaction is typically carried out in a protic solvent such as methanol, ethanol, or water to facilitate proton transfer and act as a nucleophile. Co-solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to ensure the solubility of the substrate.

-

Temperature: Most MOM deprotections proceed efficiently at room temperature. However, for more resistant substrates or when using milder acids, gentle heating (e.g., 40-50 °C) may be required.[6]

-

Lewis Acids: In cases where protic acids are not suitable due to substrate sensitivity, Lewis acids can be employed. Reagents like trimethylsilyl bromide (TMSBr) or a combination of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl can effectively cleave MOM ethers under non-acidic conditions.[9][10][11] Another reported method utilizes zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH) for rapid and selective deprotection.[12][13]

Comparative Overview of Deprotection Protocols

The following table summarizes common methods for MOM deprotection, which are applicable to N-MOM substituted 1,2,3-triazoles. The choice of method should be guided by the stability of other functional groups in the molecule.

| Method ID | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Key Advantages & Considerations | Reference(s) |

| AN-MOM-001 | Hydrochloric Acid (HCl) | Methanol/Water | Room Temp. to 50°C | 2-16 hours | Cost-effective and common. May require heating. Potential for side reactions with highly acid-sensitive groups. | [6][8] |

| AN-MOM-002 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-12 hours | Strong acid, effective for rapid deprotection. Volatile and corrosive. Requires careful neutralization during workup. | [8] |

| AN-MOM-003 | p-Toluenesulfonic Acid (pTSA) | Methanol or Ethanol | Room Temp. to 60°C | 4-24 hours | Milder than HCl or TFA, offering better selectivity. Can also be used in solvent-free conditions for an eco-friendly approach. | [4][5] |

| AN-MOM-004 | TMSOTf, 2,2'-Bipyridyl | Acetonitrile (CH₃CN) or DCM | Room Temp. | 1-5 hours | Mild, non-acidic conditions. Highly chemoselective and suitable for substrates with acid-labile functional groups. | [9][10][11] |

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol AN-MOM-001: Deprotection using Hydrochloric Acid (HCl)

This protocol outlines a standard and robust method for the acidic cleavage of an N-MOM group.

Materials:

-

N-MOM protected 1,2,3-triazole derivative

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis, including a round-bottom flask, condenser (if heating), and separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the N-MOM protected 1,2,3-triazole (1.0 equiv) in methanol (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a co-solvent like DCM or THF can be added.

-

To the stirred solution, add concentrated HCl dropwise (typically 0.5-2.0 equivalents, but can also be used catalytically in a protic solvent mixture).

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), it can be gently heated to 40-50 °C.

-

Upon complete consumption of the starting material (typically 2-16 hours), cool the reaction mixture to room temperature if it was heated.

-

Carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

If methanol was used as the primary solvent, remove it under reduced pressure using a rotary evaporator.

-

Partition the residue between water and an appropriate organic solvent (e.g., EtOAc or DCM).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure deprotected 1,2,3-triazole.

Caption: Workflow for HCl-mediated deprotection of N-MOM triazoles.

Protocol AN-MOM-002: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that require stronger acidic conditions for deprotection.

Materials:

-

N-MOM protected 1,2,3-triazole derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-MOM protected 1,2,3-triazole (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (2-10 equiv, often used in a 10-25% v/v mixture with DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir while monitoring by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Field Insights

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more acid, or extending the reaction time. Ensure that the starting material is fully dissolved.

-

Formation of Byproducts: The presence of other acid-sensitive groups may lead to undesired side reactions. In such cases, a milder method (e.g., AN-MOM-003 or AN-MOM-004) should be considered. Lowering the reaction temperature can sometimes improve selectivity.[6]

-

Difficult Purification: The formaldehyde generated during the reaction can sometimes lead to side products. A thorough aqueous workup is essential. If the deprotected triazole is highly polar, it may have some water solubility, in which case back-extraction of the aqueous layers is crucial.

Conclusion

The deprotection of the MOM group from a 1,2,3-triazole nitrogen is a reliable and high-yielding transformation critical for the synthesis of complex molecules. While standard acidic hydrolysis with reagents like HCl and TFA are effective, the choice of the deprotection strategy must be tailored to the specific substrate, taking into account the stability of other functional groups. Milder and more chemoselective methods provide valuable alternatives for sensitive and complex molecular architectures. The protocols and insights provided herein serve as a robust starting point for researchers to successfully implement this important synthetic step.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4035-4062. [Link]

-

Bandyopadhyay, A., & Vankar, Y. D. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 321-325. [Link]

-

Itoh, T., et al. (2002). A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. Heterocycles, 57(3), 489-497. [Link]

-

Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9639-9646. [Link]

-

Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. [Link]

-

Bandyopadhyay, A., & Vankar, Y. D. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science Publishers. [Link]

-

Fujioka, H., et al. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (29), 4429-4431. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Creighton University. (n.d.). Monosubstituted 1,2,3-triazoles from two-step one-pot deprotection/click additions of trimethylsilylacetylene. Retrieved from [Link]

-

Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]

-

D'Souza, S., & Bhuvanesh, N. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888327. [Link]

Sources

- 1. Research Portal [researchworks.creighton.edu]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-5-Substituted Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Triazole Scaffolds

The 1,2,3-triazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The functionalization of the triazole core is paramount for modulating its biological activity and material properties. Among the various synthetic strategies, the Sonogashira cross-coupling reaction stands out as a powerful tool for the direct introduction of alkynyl moieties onto the triazole ring, paving the way for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for 4-bromo-5-substituted triazoles. We will delve into the mechanistic nuances, critical reaction parameters, and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-bromo-5-substituted triazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1]

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-5-substituted triazole and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper(I) acetylide.[2]

The seamless interplay between these two cycles is crucial for an efficient Sonogashira coupling. However, copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) products.[3]

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Critical Parameters for Success: A Deep Dive

The success of a Sonogashira coupling on a 4-bromo-5-substituted triazole hinges on the careful selection and optimization of several key parameters. The electronic nature of the triazole ring and its substituents plays a significant role in its reactivity.

1. The Triazole Substrate: Electronic and Steric Considerations

The 1,2,3-triazole ring is generally considered electron-deficient, which can impact the rate of oxidative addition. The nature of the substituents at the C5 and N1 positions further modulates this electronic character and introduces steric factors.

-

Electron-Withdrawing Groups (EWGs) at C5: Substituents like trifluoromethyl (-CF3) can decrease the electron density of the triazole ring, making the C-Br bond stronger and the oxidative addition step more challenging.[4] This often necessitates more forcing reaction conditions, such as higher temperatures and more active catalyst systems.

-

Electron-Donating Groups (EDGs) at C5: Conversely, electron-donating groups can facilitate the oxidative addition.

-

Substituents at N1: The substituent on the triazole nitrogen can influence both the electronic environment and the steric accessibility of the C4-Br bond. Bulky N1-substituents may hinder the approach of the palladium catalyst.

2. Catalyst System: Palladium Source and Ligands

The choice of the palladium catalyst and its associated ligands is critical for achieving high yields and minimizing side reactions.

-

Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) precatalysts are generally more stable to air and moisture than Pd(0) complexes.[5]

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for challenging substrates like electron-deficient bromotriazoles, bulky and electron-rich phosphine ligands such as XPhos can be highly effective.[4] These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.

-

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, offering enhanced stability and catalytic activity, particularly in copper-free protocols.[2]

3. The Role of Copper: To Use or Not to Use?

The copper(I) co-catalyst, typically CuI, accelerates the reaction by facilitating the formation of the reactive copper acetylide.[1] However, its presence can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3]

-

Copper-Cocatalyzed Protocols: Generally reliable and often proceed under milder conditions.

-

Copper-Free Protocols: Gaining popularity to avoid homocoupling byproducts, which can simplify purification. These protocols often require stronger bases and more specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[6]

4. Base and Solvent: Creating the Optimal Reaction Environment

The base and solvent are not merely passive components; they actively influence the reaction outcome.

-

Bases: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to neutralize the HBr generated during the reaction and can also act as a ligand for the palladium center.[7] For copper-free systems, stronger bases like Cs₂CO₃ or K₂CO₃ are often employed.

-

Solvents: A variety of solvents can be used, including DMF, THF, toluene, and acetonitrile. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. For instance, DMF has been shown to be effective for the Sonogashira coupling of electron-deficient bromopyrazoles at elevated temperatures.[4]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Sonogashira coupling of 4-bromo-5-substituted triazoles. Optimization will likely be necessary based on the specific substrates used.

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a good starting point for a wide range of 4-bromo-5-substituted triazoles.

Materials:

-

4-Bromo-5-substituted triazole (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

CuI (5-10 mol%)

-

Triethylamine (Et₃N) (2-3 equiv)

-

Anhydrous DMF or THF

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the 4-bromo-5-substituted triazole, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent and triethylamine via syringe.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates

This protocol is suitable for substrates that are prone to alkyne homocoupling or when copper contamination is a concern.

Materials:

-

4-Bromo-5-substituted triazole (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Pd(OAc)₂ (2-3 mol%)

-

XPhos (4-6 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the 4-bromo-5-substituted triazole, Pd(OAc)₂, XPhos, and Cs₂CO₃.

-

Add the anhydrous solvent via syringe.

-

Add the terminal alkyne.

-

Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromo-heterocycles, providing a comparative framework for designing experiments with 4-bromo-5-substituted triazoles.

| Bromo-Heterocycle | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ (3) | XPhos (6) | None | Et₃N (2) | DMF | 100 | - | >95 (conv.) | [4] |

| 4-Bromo-2,1,3-benzothiadiazole | Pd(PPh₃)₂Cl₂ (5) | - | CuI (10) | Et₃N (3) | THF | 60 | 12 | 85-95 | [8] |

| 3-Bromo-indole | PdCl₂(PPh₃)₂ (10) | PPh₃ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | High | [3] |

| 4-Iodo-isoxazole | Pd(acac)₂ (5) | PPh₃ (10) | CuI (10) | Et₃N (2) | Toluene | 80 | 2 | up to 98 | [9] |

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Switching to a more active ligand like XPhos may also be beneficial, especially for electron-deficient triazoles.[4]

-

Alkyne Homocoupling: If significant amounts of the Glaser coupling byproduct are observed, consider switching to a copper-free protocol.

-

Degradation of Starting Material: If the starting material degrades, try lowering the reaction temperature and using a milder base.

-

Purification Challenges: The polarity of the triazole products can vary significantly depending on the substituents. Careful selection of the eluent system for column chromatography is essential.

Conclusion

The Sonogashira coupling is a versatile and powerful method for the alkynylation of 4-bromo-5-substituted triazoles. A thorough understanding of the reaction mechanism and the influence of various parameters, particularly the electronic nature of the triazole substituents, is key to developing robust and efficient protocols. By carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a wide array of novel triazole derivatives for applications in drug discovery and materials science.

References

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Preparation of Triazole-Based Bioconjugates Using 4-Bromo Precursors

Introduction: A Strategic Approach to Bioconjugation with Triazole Scaffolds

The 1,2,3-triazole ring is a cornerstone of modern bioconjugation, prized for its stability, ease of synthesis via "click chemistry," and its role as a non-labile linker in complex biomolecular architectures.[][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method for its formation, offering high yields and bio-orthogonality.[][2][4] This guide explores a strategic variation in the synthesis of triazole-based bioconjugates, leveraging the utility of 4-bromo-1,2,3-triazole precursors. The introduction of a bromine atom onto the triazole ring provides a versatile handle for post-cycloaddition modifications, enabling the construction of intricate bioconjugates through well-established cross-coupling chemistries. This approach is particularly advantageous for creating a library of diverse bioconjugates from a common triazole intermediate, a valuable strategy in drug discovery and development.[5]

The bromine atom can be selectively replaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, to introduce a wide array of functional groups, including linkers for attachment to biomolecules.[6][7][8][9] This methodology allows for the late-stage diversification of the bioconjugate, a highly desirable feature in the optimization of therapeutic candidates.

Core Principles and Workflow

The preparation of triazole-based bioconjugates from 4-bromo precursors can be conceptualized as a three-stage process. This modular approach allows for quality control at each step, ensuring a high-purity final product.

Figure 1: A three-stage workflow for the preparation of triazole-based bioconjugates using 4-bromo precursors.

Experimental Protocols

Part 1: Synthesis of a 4-Bromo-1,2,3-Triazole Precursor

The initial step involves the synthesis of a 4-bromo-1,2,3-triazole. This can be achieved through a CuAAC reaction between an azide and a bromo-alkyne.

Protocol 1: Synthesis of 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole

This protocol describes a representative synthesis. The choice of starting materials can be varied to suit the desired final product.

Materials:

-

4-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

3-Bromo-1-propyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 4-bromophenyl azide:

-

Dissolve 4-bromoaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0°C.

-

Slowly add the diazonium salt solution to the sodium azide solution. Vigorous gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude 4-bromophenyl azide is used in the next step without further purification. Caution: Organic azides are potentially explosive and should be handled with care.

-

-

CuAAC Reaction:

-

In a round-bottom flask, dissolve the crude 4-bromophenyl azide (1.0 eq) and 3-bromo-1-propyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole.

-

Part 2: Functionalization of the 4-Bromo-Triazole Precursor

The 4-bromo-triazole is now ready for functionalization via a cross-coupling reaction. This protocol details a Suzuki-Miyaura coupling to introduce a linker with a terminal alkyne, which can then be used in a subsequent bioconjugation step.

Protocol 2: Suzuki-Miyaura Coupling with a Bifunctional Linker

Materials:

-

1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole (from Protocol 1)

-

4-Ethynylphenylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a degassed solution of 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole (1.0 eq) and 4-ethynylphenylboronic acid pinacol ester (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-90°C under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized triazole.

Figure 2: Schematic of the functionalization of the 4-bromo-triazole precursor using a Suzuki-Miyaura cross-coupling reaction.

Part 3: Bioconjugation and Purification

The alkyne-functionalized triazole is now ready for conjugation to a biomolecule that has been pre-functionalized with an azide group. This protocol describes the conjugation to an azide-modified protein.

Protocol 3: CuAAC-Mediated Protein Bioconjugation

Materials:

-

Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-functionalized triazole (from Protocol 2) dissolved in a compatible organic solvent (e.g., DMSO)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (e.g., 1 M in water)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the alkyne-functionalized triazole from a concentrated stock solution in DMSO to the desired final concentration (typically a 5-20 fold molar excess over the protein). The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.

-

Premix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Add this mixture to the reaction to achieve a final copper concentration of 0.5-1 mM. The ligand helps to stabilize the Cu(I) oxidation state and protect the biomolecule.[10][11][12]

-

Add aminoguanidine hydrochloride to a final concentration of 25 mM. This can help to mitigate oxidative damage to the protein.[10]

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification of the Bioconjugate:

-

The purification method will depend on the scale of the reaction and the nature of the bioconjugate.

-

Size Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller, unreacted components.

-

Tangential Flow Filtration (TFF): For larger scale preparations, TFF (also known as ultrafiltration/diafiltration) is an efficient method for buffer exchange and removal of small molecule impurities.[][5][13]

-

Characterization of Triazole-Based Bioconjugates

Thorough characterization is crucial to confirm successful conjugation and to determine key quality attributes such as the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).

| Parameter | Analytical Technique | Information Obtained |

| Confirmation of Conjugation | Mass Spectrometry (ESI-MS, MALDI-TOF) | Provides the molecular weight of the intact bioconjugate, allowing for the determination of the number of attached triazole linkers.[14][15][16][17] |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | HIC can separate species with different numbers of conjugated linkers. MS provides a precise measurement of the average DAR and the distribution of different species.[5][17] |

| Structural Integrity | Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) | CD can assess changes in the secondary and tertiary structure of the protein upon conjugation. NMR provides detailed structural information at the atomic level.[17] |

| Purity and Aggregation | Size Exclusion Chromatography (SEC), SDS-PAGE | SEC is used to quantify high molecular weight species (aggregates). SDS-PAGE provides a qualitative assessment of purity and molecular weight.[] |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Bioconjugation Yield | Inefficient CuAAC reaction. | - Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of the copper/ligand complex. - Increase the molar excess of the alkyne-triazole. - Optimize the reaction time and temperature.[18][19] |

| Precipitation of the alkyne-triazole. | - Increase the percentage of co-solvent (e.g., DMSO), being mindful of protein stability. - Use a more water-soluble bifunctional linker. | |

| Protein Degradation or Aggregation | Oxidative damage from the copper catalyst. | - Degas all solutions before use. - Add a radical scavenger like aminoguanidine. - Ensure the THPTA ligand is in sufficient excess (e.g., 5:1 ligand to copper).[11][19] |

| High concentration of organic solvent. | - Minimize the volume of the alkyne-triazole stock solution added. - Perform a solvent-exchange step after conjugation. | |

| Difficulty in Purification | Similar properties of the bioconjugate and unreacted protein. | - Optimize the chromatography conditions (e.g., gradient, column type). - Consider using a different purification technique (e.g., ion-exchange chromatography if the linker alters the protein's charge).[] |

References

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

-

Bestchrom. (2026, January 19). Downstream Purification Strategies for Antibody–Drug Conjugates. Retrieved from [Link]

- Wakaskar, R. R. (2022). Current approaches for the purification of antibody-drug conjugates. Drug Discovery Today, 27(1), 215-231.

-

FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

- Chace, D. H., & Phillips, D. R. (1994). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry.

- Koniev, O., & Wagner, A. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

- Zhu, W., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4575.

- Kudelko, A., & Olesiejuk, M. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. CTE Proceedings, 2, 1.

- Lazar, G. A., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Biochemistry, 421(2), 726-735.

- Kaur, N., & Kishore, D. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. World Journal of Advanced Research and Reviews, 18(3), 834-845.

- Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888329.

-

MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Brehony, C. M., et al. (2020).

- Lee, J. Y., & Kim, J. S. (2013). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Tetrahedron Letters, 54(35), 4729-4731.

- Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13611-13615.

- Dutta, S., et al. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. Molecules, 29(9), 2145.

- Miller, K. E., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.

-

Interchim. (2023, April 15). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]

- He, H., et al. (2005). Amino Acid and Peptide Bioconjugates of Copper(II) and Zinc(II) Complexes with a Modified N,N-Bis(2-picolyl)amine Ligand. Inorganic Chemistry, 44(13), 4647-4657.

- Uttamapinant, C., et al. (2014). Two-Step Protein Labeling Utilizing Lipoic Acid Ligase and Sonogashira Cross-Coupling. ChemBioChem, 15(14), 2094-2099.

-

Creative Biolabs. (n.d.). Crosslinker Products for Bioconjugation. Retrieved from [Link]

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

- Psomas, G. (2015). Copper and Its Complexes in Medicine: A Biochemical Approach.

- Patel, N. (2019). Biological Importance of Copper and Zinc Metal Complexes. JETIR, 6(5), 365-370.

- Plenio, H., & Fleckenstein, C. A. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.

- Antos, J. M., & Francis, M. B. (2009). Suzuki-Miyaura Couplings on Proteins: A Simple and Ready-to-use Catalytic System in Water.

- Klivansky, L. M., et al. (2010). Suzuki coupling for protein modification.

-

CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

- Hooper, A., Zambon, A., & Springer, C. J. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(2), 499-502.

- Lin, S., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(40), 15912-15915.

- Dutta, S., et al. (2022). Coordination of Different Ligands to Copper(II) and Cobalt(III)

- da Costa, M. F. P., & da Silva, R. B. (2021). Sonogashira cross-coupling on carbohydrate templates. In Carbohydrate Chemistry: Volume 46 (pp. 1-28). Royal Society of Chemistry.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Downstream Purification Strategies for AntibodyâDrug Conjugates丨Bestchrom [bestchrom.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]

- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

purification methods for separating 4-bromo and 5-bromo triazole isomers

The following guide is structured as a Level 3 Technical Support Knowledge Base Article designed for organic chemists and purification specialists. It prioritizes actionable, high-level troubleshooting over basic textbook definitions.

Executive Summary & Problem Definition

The Challenge: The synthesis of brominated 1,2,3-triazoles—typically via thermal cycloaddition of organic azides with bromoalkynes or non-selective bromination—often yields a mixture of 1,4-disubstituted (4-bromo) and 1,5-disubstituted (5-bromo) regioisomers.

The Bottleneck:

These isomers possess nearly identical dipole moments and polarities, resulting in

The Solution Protocol:

Successful separation requires exploiting subtle differences in molecular shape (sterics) and

Diagnostic Module: "Which Isomer Do I Have?"

Before attempting separation, you must validate your crude mixture composition. Isomers are often misidentified due to similar proton shifts.

Protocol A: The NOE Self-Validation Check

The most reliable method to distinguish the 4-bromo isomer (H at C5) from the 5-bromo isomer (H at C4) is 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

1-Substituted-4-Bromo-Triazole (Isomer A): The proton is at position C5 , directly adjacent to the

-substituent.-

Result:Strong NOE signal between the triazole proton and the

-protons of the

-

-

1-Substituted-5-Bromo-Triazole (Isomer B): The proton is at position C4 , separated from the

-substituent by the bulky Bromine at C5.-

Result:Weak or No NOE signal.

-

Visual Logic: NMR Identification Workflow

Figure 1: Decision logic for assigning regiochemistry using NOE experiments. Note that chemical shift alone is unreliable due to solvent effects.

Purification Workflows